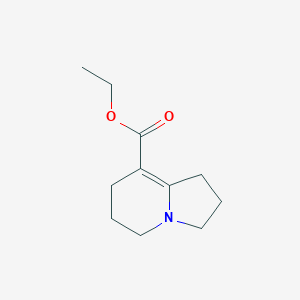![molecular formula C20H32O8Si3 B14361491 [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) CAS No. 90162-39-3](/img/structure/B14361491.png)
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of silane groups attached to a phenylene backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) typically involves the reaction of 1,4-dibromobenzene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 1,4-dibromobenzene and trimethoxysilane.
Catalyst: A palladium-based catalyst is commonly used.
Reaction Conditions: The reaction is carried out at elevated temperatures (around 100-150°C) under an inert atmosphere (e.g., nitrogen or argon).
Industrial Production Methods
In an industrial setting, the production of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and catalyst concentration) are crucial for large-scale production.
化学反応の分析
Types of Reactions
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds, resulting in polymeric structures.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles such as amines or alcohols under mild to moderate temperatures.
Major Products Formed
Hydrolysis: Silanols and methanol.
Condensation: Polymeric siloxanes.
Substitution: Functionalized silanes with various organic groups.
科学的研究の応用
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) has a wide range of applications in scientific research:
Materials Science: Used as a precursor for the synthesis of advanced materials, including hybrid organic-inorganic polymers and coatings.
Chemistry: Employed in the development of new catalysts and reagents for organic synthesis.
Biology: Investigated for its potential use in biocompatible materials and drug delivery systems.
Industry: Utilized in the production of adhesives, sealants, and surface treatments for various substrates.
作用機序
The mechanism of action of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) primarily involves its ability to form siloxane bonds through hydrolysis and condensation reactions. The compound’s reactivity is influenced by the presence of methoxy groups, which can be hydrolyzed to form reactive silanols. These silanols can then condense to form stable siloxane linkages, contributing to the formation of polymeric structures.
類似化合物との比較
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) can be compared with other similar organosilicon compounds, such as:
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of trimethoxysilane.
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triethoxysilane): Similar structure but with triethoxysilane groups.
[(Dimethoxysilanediyl)di(4,1-phenylene)]bis(triphenylsilane): Similar structure but with triphenylsilane groups.
The uniqueness of [(Dimethoxysilanediyl)di(4,1-phenylene)]bis(trimethoxysilane) lies in its specific reactivity and the ability to form stable siloxane bonds, making it suitable for various applications in materials science and industry.
特性
CAS番号 |
90162-39-3 |
|---|---|
分子式 |
C20H32O8Si3 |
分子量 |
484.7 g/mol |
IUPAC名 |
dimethoxy-bis(4-trimethoxysilylphenyl)silane |
InChI |
InChI=1S/C20H32O8Si3/c1-21-29(22-2,17-9-13-19(14-10-17)30(23-3,24-4)25-5)18-11-15-20(16-12-18)31(26-6,27-7)28-8/h9-16H,1-8H3 |
InChIキー |
CQKFEGILRHGGHW-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1=CC=C(C=C1)[Si](OC)(OC)OC)(C2=CC=C(C=C2)[Si](OC)(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


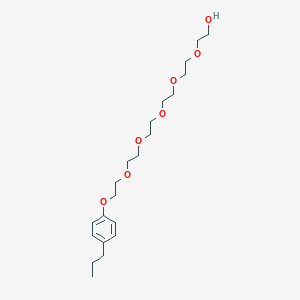
![N-[2-(2-Formylphenyl)ethyl]-N-methylbenzamide](/img/structure/B14361416.png)
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
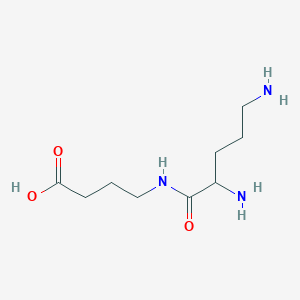
![4-(2-{4-[(Dodecyloxy)carbonyl]phenyl}acetamido)benzene-1-sulfonic acid](/img/structure/B14361445.png)
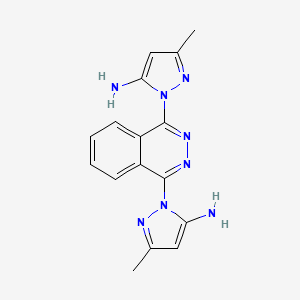
![Bis[4-(4-hydroxybenzoyl)phenyl] carbonate](/img/structure/B14361454.png)

![Methanetetrayltetrakis[iodo(dimethyl)silane]](/img/structure/B14361463.png)
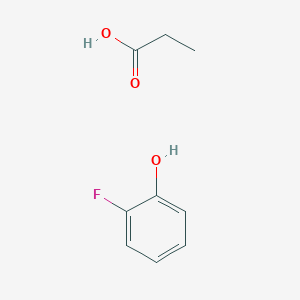
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)

